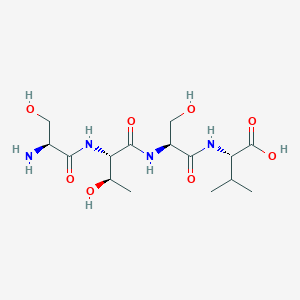

L-Seryl-L-threonyl-L-seryl-L-valine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

798540-76-8 |

|---|---|

Molecular Formula |

C15H28N4O8 |

Molecular Weight |

392.40 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid |

InChI |

InChI=1S/C15H28N4O8/c1-6(2)10(15(26)27)18-13(24)9(5-21)17-14(25)11(7(3)22)19-12(23)8(16)4-20/h6-11,20-22H,4-5,16H2,1-3H3,(H,17,25)(H,18,24)(H,19,23)(H,26,27)/t7-,8+,9+,10+,11+/m1/s1 |

InChI Key |

YNGQKNVAWWUXJO-NMUGVGKYSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CO)N)O |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CO)N |

Origin of Product |

United States |

Synthetic Methodologies for L Seryl L Threonyl L Seryl L Valine and Analogs

Advanced Solid-Phase Peptide Synthesis (SPPS) Techniques for Tetrapeptides

Solid-phase peptide synthesis (SPPS), pioneered by R. Bruce Merrifield, is the cornerstone of modern peptide synthesis. creative-peptides.com This technique involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. peptide.com This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. peptide.com However, the synthesis of sequences rich in hydroxyl-containing amino acids like serine and threonine, such as L-Seryl-L-threonyl-L-seryl-L-valine, can be hampered by issues like inter-chain aggregation, which hinders reaction kinetics. nih.gov

Coupling Strategies: The formation of the amide bond between the incoming amino acid and the N-terminus of the resin-bound peptide chain must be rapid and complete. Difficult sequences, often prone to aggregation, may require more potent activation methods and optimized reaction conditions. sigmaaldrich.com

Coupling Reagents: While standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are widely used, more advanced aminium/uronium and phosphonium (B103445) salt-based reagents are often necessary for challenging sequences. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) generate highly reactive activated esters, which can significantly improve coupling efficiency, especially for sterically hindered amino acids like valine and threonine. sigmaaldrich.comsigmaaldrich.com

Reaction Conditions: To disrupt the formation of secondary structures that cause aggregation, various strategies can be employed. These include the use of chaotropic salts like lithium chloride (LiCl) or potassium thiocyanate (B1210189) (KSCN), which can be added to the coupling mixture. sigmaaldrich.comresearchgate.net Additionally, performing the synthesis at elevated temperatures (e.g., 60-90°C), often with the aid of microwave irradiation, can enhance reaction rates and reduce aggregation, leading to higher purity products. nih.govnih.gov The choice of solvent is also crucial; while N,N-dimethylformamide (DMF) is standard, alternative solvents or solvent mixtures can be used to improve resin swelling and reagent solubility. nih.govunifi.it

Deprotection Strategies: In the widely used Fmoc/tBu strategy, the temporary Nα-Fmoc protecting group is removed at each cycle using a base, typically a solution of 20% piperidine (B6355638) in DMF. ub.edu For aggregating sequences, this deprotection step can be slow or incomplete. Increasing the efficiency of Fmoc removal by using more effective reagents or modified procedures has been shown to be highly impactful for the successful synthesis of "difficult" peptides. nih.gov

Table 1: Common Coupling Reagents for Difficult Peptide Sequences

| Reagent | Full Name | Class | Key Advantage |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium/Uronium Salt | Highly efficient due to the formation of reactive OAt esters and anchimeric assistance from the pyridine (B92270) nitrogen. sigmaaldrich.com |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Aminium/Uronium Salt | Widely used for routine and difficult couplings, forms OBt esters. sigmaaldrich.com |

| PyBOP | Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Generally gives cleaner reactions with less risk of side reactions like guanidinylation compared to uronium salts. sigmaaldrich.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium/Uronium Salt | Based on the Oxyma Pure leaving group, reported to be highly efficient and non-explosive. sigmaaldrich.com |

Orthogonal protection is a fundamental concept in SPPS, allowing for the selective removal of one class of protecting groups in the presence of others under different chemical conditions. iris-biotech.dewikipedia.org This is crucial for the stepwise elongation of the peptide chain and for the final deprotection and cleavage from the resin.

The most common orthogonal strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. biosynth.com

α-Amino Protection: The N-terminus of each incoming amino acid is temporarily protected with the base-labile Fmoc group. This group is stable to the acidic conditions used for final cleavage but is readily removed by a base like piperidine. creative-peptides.comiris-biotech.de

Side-Chain Protection: The reactive side chains of amino acids are protected by acid-labile groups. For the this compound sequence, the hydroxyl groups of serine and threonine are typically protected with the tert-butyl (tBu) ether group. The tBu group is stable during the piperidine-mediated Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA) during the final step. iris-biotech.de The side chain of valine is an aliphatic hydrocarbon and does not require a protecting group.

This orthogonal combination ensures that the peptide chain is built in the correct sequence and that the final peptide can be obtained with its side chains deprotected simultaneously with cleavage from the resin. biosynth.com

Table 2: Orthogonal Protecting Group Scheme for this compound Synthesis (Fmoc/tBu Strategy)

| Amino Acid | α-Amino Protecting Group (Temporary) | Side-Chain Protecting Group (Permanent) | Deprotection Condition (Side-Chain) |

|---|---|---|---|

| L-Serine (Ser) | Fmoc | tert-Butyl (tBu) | Strong Acid (e.g., TFA) iris-biotech.de |

| L-Threonine (Thr) | Fmoc | tert-Butyl (tBu) | Strong Acid (e.g., TFA) iris-biotech.de |

| L-Valine (Val) | Fmoc | None | N/A |

Solution-Phase Peptide Synthesis (LPPS) Approaches for this compound

Solution-phase peptide synthesis (LPPS), also known as liquid-phase synthesis, predates SPPS and involves carrying out all reaction and purification steps in solution. chempep.com While often more labor-intensive due to the need for purification of intermediates, LPPS is highly scalable and can be the preferred method for the large-scale industrial production of shorter peptides. nih.govchempep.com

For the synthesis of this compound, a potential fragment condensation strategy could involve the synthesis of two dipeptide fragments, such as:

Boc-Ser(tBu)-Thr(tBu)-OH

H-Ser(tBu)-Val-OBn

These fragments would be synthesized separately and then coupled in solution. A major challenge in fragment condensation is the risk of racemization of the C-terminal amino acid of the acylating fragment during activation. peptide.com This risk is minimized if the C-terminal residue of the fragment to be activated is glycine (B1666218). peptide.com When this is not the case, careful selection of coupling reagents and conditions is paramount to suppress this side reaction. peptide.com

Traditional peptide synthesis, both in solid and solution phase, is associated with a significant environmental footprint due to the large volumes of hazardous solvents like DMF, dichloromethane (B109758) (DCM), and N-methyl-2-pyrrolidone (NMP). nih.gov Green chemistry principles aim to mitigate this by developing more sustainable protocols.

Recent advances have focused on replacing hazardous solvents with more environmentally benign alternatives. rsc.org Propylene carbonate, ethyl acetate (B1210297) (EtOAc), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully used in both SPPS and LPPS. rsc.orgacs.org Furthermore, the development of greener coupling reagents contributes to the sustainability of the process. For instance, propylphosphonic anhydride (B1165640) (T3P®) is an efficient coupling reagent that generates water-soluble phosphonic acid by-products, which can be easily removed by aqueous workup, thus simplifying purification and reducing organic waste. rsc.org

Table 3: Comparison of Traditional vs. Green Solvents in Peptide Synthesis

| Solvent | Classification | Use in Peptide Synthesis | Concerns/Advantages |

|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Traditional | Standard solvent for coupling and washing. nih.gov | Excellent solubilizing properties but classified as a substance of very high concern due to reproductive toxicity. nih.gov |

| Dichloromethane (DCM) | Traditional | Used for washing and in some cleavage cocktails. | Suspected carcinogen, high environmental impact. |

| Ethyl Acetate (EtOAc) | Green | Alternative solvent for coupling and workup in LPPS. rsc.org | Lower toxicity, derived from renewable resources, readily biodegradable. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Green | Alternative to DMF/DCM in coupling and washing steps. acs.org | Derived from renewable feedstocks (e.g., levulinic acid), lower toxicity. acs.org |

Chemoenzymatic Synthesis of this compound and Related Sequences

Chemoenzymatic peptide synthesis (CEPS) combines the selectivity of enzymes with the versatility of chemical synthesis. acs.org It offers a green and highly specific alternative for forming peptide bonds under mild conditions, often without the need for extensive side-chain protection, thereby minimizing side reactions and simplifying purification. acs.org

Hydrolases, particularly proteases like subtilisin and lipases, are commonly used in their "reverse" function to catalyze the formation of amide bonds. nih.govacs.org The reaction mechanism typically involves a two-step process: first, the formation of an acyl-enzyme intermediate from an activated acyl donor (e.g., an amino acid ester), followed by a nucleophilic attack from the amino group of a second amino acid or peptide, which releases the newly formed peptide. wikipedia.orgnih.gov

For a sequence like this compound, enzymes that show specificity for these amino acids are of particular interest.

Subtilisin: This serine protease from Bacillus species has been shown to effectively catalyze the synthesis of peptide esters. acs.org It can esterify Boc-protected amino acids, including those with unprotected hydroxyl groups like serine, in nearly pure diol solutions. acs.org This ester can then serve as the acyl donor in a subsequent kinetically controlled peptide synthesis step. acs.orgnih.gov The enzyme's specificity can be altered in organic versus aqueous media, which can be exploited for specific couplings. nih.gov

Lipases: These enzymes, which normally hydrolyze lipids, can also catalyze peptide bond formation in non-aqueous environments. acs.orgnih.gov Porcine pancreas lipase (B570770) (PPL), for example, has been used to synthesize dipeptides containing d-amino acids, and shows specificity for certain residues at both the acyl donor and nucleophile positions. capes.gov.br Lipases from Pseudomonas cepacia have been used for the regioselective acylation of hydroxyl groups with valine, demonstrating their utility in coupling this amino acid. nih.gov

The choice of solvent is critical in chemoenzymatic synthesis to shift the thermodynamic equilibrium from hydrolysis to synthesis. Anhydrous organic solvents or water-miscible co-solvents are typically employed to minimize water concentration. nih.govacs.org

Table 4: Enzymes Used in Chemoenzymatic Peptide Synthesis

| Enzyme | Source Example | Typical Application | Key Characteristics |

|---|---|---|---|

| Subtilisin | Bacillus subtilis | Synthesis of peptide esters and peptide ligation. acs.orgnih.gov | A serine protease with a broad substrate specificity that can be modulated by the reaction medium. nih.govwikipedia.org |

| Lipase | Porcine Pancreas, Pseudomonas cepacia, Candida antarctica | Synthesis of dipeptides and regioselective aminoacylation. capes.gov.brnih.gov | Active in organic solvents; can catalyze esterification and amidation. acs.orgnih.gov |

| Papain | Carica papaya | Oligomerization of amino acids. | A cysteine protease used for peptide synthesis at alkaline pH to minimize secondary hydrolysis. acs.org |

Enzyme Selection and Engineering for Peptide Ligation

The enzymatic synthesis of this compound involves the formation of peptide bonds between the constituent amino acids, a process catalyzed by specific enzymes known as peptide ligases. The selection of an appropriate enzyme is critical and is dictated by the specific amino acid sequence of the target peptide. For the synthesis of this tetrapeptide, enzymes capable of recognizing and acting upon serine, threonine, and valine residues are of primary interest.

Several classes of enzymes have been identified and engineered for peptide ligation. researchgate.net These include sortases, asparaginyl endopeptidases, trypsin-related enzymes, and subtilisin-derived variants like subtiligase and the highly efficient omniligase. researchgate.netresearchgate.net The choice of enzyme often depends on the desired ligation strategy. For instance, a convergent synthesis approach might involve the enzymatic ligation of two dipeptide fragments, such as L-Seryl-L-threonine and L-Seryl-L-valine.

Enzyme engineering plays a pivotal role in optimizing the synthesis of specific peptides. 193.16.218 Through techniques like site-directed mutagenesis, the substrate specificity and catalytic efficiency of natural ligases can be enhanced. 193.16.218nih.gov For example, an engineered ligase could be developed to exhibit a higher affinity for the C-terminal threonine of the L-Seryl-L-threonine fragment and the N-terminal serine of the L-Seryl-L-valine fragment, thereby driving the ligation reaction forward with greater yield and purity. Research has demonstrated the successful engineering of ligases to broaden their substrate scope, making them valuable tools for the synthesis of a wide array of peptide sequences. researchgate.netnih.gov

A key advantage of enzymatic ligation is the ability to perform the reaction in aqueous solutions under mild conditions, which helps in preserving the integrity of the peptide structure. nih.gov The high chemo- and regioselectivity of these enzymes also minimizes the need for extensive protecting group strategies, which are often a necessity in purely chemical peptide synthesis. researchgate.net

| Enzyme Class | Typical Recognition Motif | Engineering Potential for this compound Synthesis |

| Sortases | LPXTG (at the C-terminus of one peptide) and an N-terminal glycine on the other. nih.govosti.gov | Could be engineered to recognize a sequence within the target peptide, though less direct for this specific sequence. |

| Butelase-1 | D/N-HV (at the C-terminus). osti.gov | While highly efficient, its natural specificity is not directly applicable. Engineering would be required to alter its recognition site. |

| Subtilisin-derived (e.g., Omniligase) | Broad substrate specificity. researchgate.net | Highly promising due to its broad acceptance of different amino acid residues at the ligation site. Can be used for the direct ligation of dipeptide fragments. |

| Trypsin-related (e.g., Trypsiligase) | Specific recognition sequences (e.g., Y-RH). nih.govosti.gov | Would require significant engineering to adapt to the Ser-Thr or Thr-Ser ligation junction. |

Stereochemical Control in Enzymatic Synthesis

Maintaining the correct stereochemistry of each amino acid residue is fundamental to the biological activity of the resulting peptide. The use of L-amino acids (L-serine, L-threonine, and L-valine) is specified, and enzymatic synthesis offers a distinct advantage in preserving this stereochemical integrity. Enzymes are inherently chiral catalysts and typically exhibit high stereospecificity, meaning they will selectively recognize and process only one enantiomer of a substrate. researchgate.net

During enzymatic ligation, the active site of the ligase is structured to accommodate the specific three-dimensional arrangement of the L-amino acid substrates. This precise molecular recognition ensures that the peptide bonds are formed without racemization, the unwanted conversion of an L-amino acid to its D-enantiomer. This is a significant improvement over some chemical synthesis methods where harsh conditions can lead to a loss of stereochemical purity.

The stereochemical outcome of the synthesis is therefore primarily controlled by the inherent properties of the selected enzyme. nih.gov For the synthesis of this compound, a ligase with a proven high fidelity for L-amino acid substrates would be chosen. The synthesis of isotope-labeled peptide analogues for stereochemical assignment is a common practice in related research, confirming the power of these methods for producing stereochemically pure peptides. nih.gov

Purification and Characterization Methodologies for Synthetic this compound

Following the enzymatic synthesis, the reaction mixture will contain the target peptide alongside unreacted starting materials, enzyme, and potentially some by-products. A robust purification and characterization process is therefore essential to isolate the this compound peptide and confirm its identity and purity.

Chromatographic Techniques (e.g., RP-HPLC, Ion-Exchange Chromatography)

Chromatography is the cornerstone of peptide purification. The choice of technique is based on the physicochemical properties of the peptide, such as its hydrophobicity and charge.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely used technique for the purification of synthetic peptides. researchgate.neteuropa.eunih.govnih.govresearchgate.net The separation is based on the differential partitioning of the peptide between a nonpolar stationary phase (commonly C18-modified silica) and a polar mobile phase. europa.eu A gradient of an organic solvent, such as acetonitrile, in water is typically used to elute the components from the column. researchgate.net The this compound peptide, with its mix of polar (serine, threonine) and hydrophobic (valine) residues, can be effectively separated from more or less hydrophobic impurities using this method. The high resolution of RP-HPLC allows for the separation of closely related peptides, ensuring a high degree of purity. nih.gov

Ion-Exchange Chromatography (IEX) separates molecules based on their net charge at a given pH. nih.gov This technique is particularly useful for separating peptides from non-peptidic impurities or from peptides with different charge states. researchgate.netnih.gov The net charge of this compound will depend on the pH of the mobile phase due to the ionizable amino and carboxyl termini. At a pH below the isoelectric point (pI) of the peptide, it will carry a net positive charge and can be purified using a cation-exchange column. Conversely, at a pH above its pI, it will be negatively charged and can be purified using an anion-exchange column. IEX can be used as an initial purification step before a final polishing step with RP-HPLC to achieve very high purity.

| Chromatographic Technique | Principle of Separation | Application to this compound Purification |

| RP-HPLC | Hydrophobicity | High-resolution separation from by-products and unreacted starting materials based on differences in polarity. Ideal for achieving high purity. researchgate.neteuropa.eu |

| Ion-Exchange Chromatography | Net Charge | Separation based on the overall charge of the peptide, effective for removing impurities with different charge characteristics. Can be used as an orthogonal purification step to RP-HPLC. nih.gov |

Conformational Analysis and Structural Elucidation of L Seryl L Threonyl L Seryl L Valine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of peptides in solution. By analyzing various NMR parameters, a detailed picture of the conformational landscape of L-Seryl-L-threonyl-L-seryl-L-valine can be constructed.

Assignment of 1H and 13C Chemical Shifts

The first step in any NMR-based structural analysis is the unambiguous assignment of all proton (¹H) and carbon (¹³C) resonances to specific atoms within the peptide. This is typically achieved through a combination of one-dimensional and two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

The chemical shifts of the backbone and side-chain atoms are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation. nih.gov For the tetrapeptide this compound, the expected chemical shifts can be predicted based on studies of random coil peptides and corrected for nearest-neighbor effects. nih.gov However, experimental determination is crucial for accurate structural analysis.

Below are tables of typical ¹H and ¹³C chemical shifts for the constituent amino acids in a random coil conformation, which serve as a starting point for the assignment process. Deviations from these values provide initial clues about the presence of stable secondary structures.

Table 1: Typical ¹H Chemical Shifts (ppm) for Amino Acids in a Random Coil State

| Amino Acid | NH | Hα | Hβ | Other |

|---|---|---|---|---|

| Serine | 8.32 | 4.50 | 3.85 | - |

| Threonine | 8.23 | 4.36 | 4.20 | γ-CH₃: 1.22 |

Data sourced from publicly available databases and representative literature.

Table 2: Typical ¹³C Chemical Shifts (ppm) for Amino Acids in a Random Coil State

| Amino Acid | Cα | Cβ | C' (Carbonyl) | Other |

|---|---|---|---|---|

| Serine | 58.3 | 63.8 | 174.6 | - |

| Threonine | 61.9 | 69.8 | 174.8 | γ-CH₃: 22.2 |

Data sourced from publicly available databases and representative literature. hmdb.cakpwulab.com

NOE-Based Structure Determination (e.g., ROESY, NOESY)

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space interaction between protons that are close to each other (typically < 5 Å), regardless of whether they are connected by chemical bonds. columbia.edu Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are the primary tools for identifying these spatial proximities. blogspot.com

For a tetrapeptide like this compound, the pattern of observed NOEs provides crucial distance restraints for structure calculation. Key NOEs that define the backbone conformation include:

Sequential (i, i+1) NOEs: Between the amide proton (NH) of one residue and the α-proton (Hα) of the preceding residue (dαN(i, i+1)).

Medium-range NOEs: Between residues that are not adjacent in the sequence, such as dNN(i, i+2) or dαβ(i, i+3). The presence of these NOEs is indicative of specific turn or helical structures. researchgate.net

The choice between NOESY and ROESY depends on the molecular weight of the peptide and the solvent viscosity. columbia.edublogspot.com For a small tetrapeptide, ROESY is often preferred as it avoids the issue of NOE signals approaching zero intensity. blogspot.com

Table 3: Hypothetical NOE Restraints for a Bent Conformation of this compound

| NOE Type | Residue Pair | Expected Distance | Structural Implication |

|---|---|---|---|

| Sequential | Ser1(Hα) - Thr2(NH) | < 3.5 Å | Common in most conformations |

| Sequential | Thr2(Hα) - Ser3(NH) | < 3.5 Å | Common in most conformations |

| Sequential | Ser3(Hα) - Val4(NH) | < 3.5 Å | Common in most conformations |

| Medium-range | Ser1(Hα) - Ser3(NH) | < 4.0 Å | Suggests a turn-like structure |

This table is illustrative and actual NOEs would need to be determined experimentally.

Coupling Constants and Torsion Angle Analysis

Scalar (or J) couplings between nuclei, which are mediated through chemical bonds, provide valuable information about the dihedral angles that define the peptide backbone (φ, ψ) and side-chain (χ) conformations. nih.gov

The three-bond coupling constant between the amide proton and the α-proton (³J(HN, Hα)) is particularly important. Its magnitude is related to the φ torsion angle by the Karplus equation. By measuring these coupling constants for each residue, it is possible to restrain the possible values of the φ angle.

Other coupling constants, such as those involving ¹³C and ¹⁵N, can provide further constraints on the ψ and ω torsion angles. northwestern.eduresearchgate.netnih.gov For instance, ³J(C', C', Hα) and ³J(HNCα) can be used to refine the ψ angle. researchgate.net

Table 4: Relationship between ³J(HN, Hα) and φ Torsion Angle

| ³J(HN, Hα) (Hz) | Typical φ Angle Range (degrees) | Associated Secondary Structure |

|---|---|---|

| < 5 | -30 to -90 | α-helix |

| 8 - 10 | -80 to -160 | β-sheet |

These are general ranges and can be influenced by other factors.

Solvent Effects on Peptide Conformation

The conformation of a peptide can be significantly influenced by its environment. rsc.orgrsc.org Solvents with different polarities can stabilize different intramolecular hydrogen bonding patterns and hydrophobic interactions, thereby altering the preferred conformation. aps.orgnih.gov

Studying the NMR parameters of this compound in various solvents (e.g., water, methanol, dimethyl sulfoxide) can reveal the conformational flexibility of the peptide and the nature of the forces that stabilize its structure. For example, in a non-polar solvent, intramolecular hydrogen bonds are more likely to form, potentially leading to a more compact, folded structure. In a polar, hydrogen-bonding solvent like water, the peptide may adopt a more extended conformation as the peptide's polar groups can form hydrogen bonds with the solvent. rsc.org

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Spectral Signatures of Tetrapeptide Conformations

For a small peptide like this compound, the CD spectrum can indicate a predisposition towards certain conformations. While well-defined α-helices and β-sheets are unlikely in such a short peptide, the spectrum can reveal the presence of β-turns or a disordered, random coil state. researchgate.net

β-turn structures often exhibit a positive CD band around 211 nm and a negative band around 200 nm. subr.edu

A random coil conformation typically shows a strong negative band near 200 nm.

The presence of some helical character would be indicated by negative bands at approximately 222 nm and 208 nm, and a positive band around 190 nm. americanpeptidesociety.org

By analyzing the CD spectrum of this compound, researchers can gain a rapid, global assessment of its conformational preferences, which can then be further detailed and refined by NMR spectroscopy.

Temperature-Dependent Conformational Transitions

The conformation of peptides is sensitive to temperature, with changes capable of altering their structure and function. In the sweet protein brazzein, for instance, a reversible conformational change occurs between 3°C and 37°C. nih.gov This transition, with a midpoint of approximately 27°C, affects the orientation and hydrogen-bonding partners of specific tyrosine residues. nih.gov At lower temperatures, the Tyr11 ring becomes constrained, a phenomenon evidenced by the appearance of its hydroxyl proton signal in NMR spectra, which is characteristic of hydrogen bonding. nih.gov Conversely, at higher temperatures, this ring undergoes rapid flips. nih.gov Such temperature-dependent alterations are not isolated to brazzein; similar effects are observed in the voltage-sensing domain of engineered heat-activated K+ channels, where structural and functional transitions happen between 8°C and 28°C. nih.gov These examples underscore the principle that temperature can induce significant, localized conformational shifts in peptides, a principle that would apply to this compound, influencing its structural dynamics. The hydrophobic residues, particularly valine, are known to form stable cores that can resist denaturation and impede water penetration, contributing to the stability of certain conformations even at elevated temperatures. nih.gov

X-ray Crystallography of this compound and its Derivatives

X-ray crystallography is a cornerstone technique for determining the three-dimensional structure of molecules, including peptides. For the dipeptide L-Ser-L-Val, a component of the larger this compound, crystallographic studies have provided detailed structural insights. researchgate.net

The successful growth of high-quality crystals is a prerequisite for X-ray diffraction analysis. For amino acids and short peptides, the solvent evaporation method is commonly employed. researchgate.net Optimization of crystal growth often involves adjusting parameters such as pH and the choice of solvent. researchgate.net For instance, the solubility of L-valine has been studied in various solvents and at different pH values to determine the optimal conditions for crystallization. researchgate.net In some cases, the addition of small amounts of other substances, like phosphoric acid for L-valine, has been used to facilitate the growth of crystals with suitable quality for diffraction experiments. researchgate.net The resulting crystals are then subjected to characterization to confirm their identity and quality before proceeding with X-ray analysis. researchgate.netresearchgate.net

Once suitable crystals are obtained, X-ray diffraction data is collected to determine the crystal structure. The crystal structure of L-valine hydrochloride monohydrate, for example, was redetermined with high precision at 120 K, achieving a low R-value of 0.017, indicating a very accurate structural model. researchgate.net Similarly, the structure of human cytosolic seryl-tRNA synthetase crystals was determined to a resolution of 3.13 Å. nih.gov The diffraction data revealed an orthorhombic lattice with space group P212121. nih.gov Such high-resolution data allows for the precise determination of atomic positions, bond lengths, and angles within the molecule.

The crystal structure of L-Ser-L-Val reveals a complex three-dimensional hydrogen-bonding network. researchgate.net The carboxylate group of a single peptide molecule is involved in hydrogen bonds with four nearby donor groups: three amino groups and one serine hydroxyl group. researchgate.net This extensive network of hydrogen bonds is a critical factor in stabilizing the crystal lattice. The packing of molecules within the crystal is also influenced by these interactions. In the case of L-Ser-L-Val, the crystal packing differs from that of similar dipeptides like L-Ser-L-Ala, although the types of intermolecular interactions are quite similar. researchgate.net

A significant finding from the crystallographic analysis of L-Ser-L-Val is the substantial deviation of its peptide bond from planarity. researchgate.net The ω (omega) torsion angle, which describes the rotation around the C-N bond of the peptide backbone, is 157.37(15)°. researchgate.net This represents a significant distortion from the ideal 180° for a planar trans peptide bond. This deviation is thought to be a consequence of the molecule twisting to optimize its hydrogen bonding interactions within the crystal lattice. researchgate.net Any movement towards a more planar conformation would likely disrupt these favorable hydrogen bonds. researchgate.net While peptide bonds are generally considered planar due to their partial double-bond character, empirical analyses of high-resolution protein structures have shown that deviations of more than 25° from planarity can occur. nih.govkhanacademy.orgyoutube.com

Vibrational Spectroscopy (IR, Raman) for Molecular Fingerprinting and Conformation

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint that is highly sensitive to the conformation and environment of a molecule. core.ac.uknih.gov These techniques are valuable for studying the vibrational modes of peptides and their constituent amino acids.

In the context of this compound, the vibrational spectra would be a composite of the characteristic bands of its amino acid residues. For instance, the FT-IR and FT-Raman spectra of L-valine have been extensively studied. core.ac.uk The C-H stretching vibrations of the valine side chain are typically observed in the region of 2850-2950 cm-1. core.ac.uk The C-C stretching vibrations are found around 1085 and 1310 cm-1. core.ac.uk

The amide I band, which arises primarily from the C=O stretching vibration of the peptide backbone, is a particularly sensitive probe of secondary structure. In the Raman spectrum of a bombesin (B8815690) analog, the amide I band appears around 1670 cm-1, indicative of a disordered structure. nih.gov The position and intensity of this band can provide information about the presence of α-helices, β-sheets, or random coil conformations.

| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |

| C-H Stretching | 2850-2950 | core.ac.uk |

| C-C Stretching | 1085, 1310 | core.ac.uk |

| Amide I (C=O Stretch) | ~1670 (disordered) | nih.gov |

| C-C In-plane Bending | 650, 660, 700 | core.ac.uk |

| C-C Out-of-plane Bending | 400, 420, 450 | core.ac.uk |

| CH₃ Asymmetric/Symmetric Stretching | 2880-2950 | core.ac.uk |

Amide Band Analysis

The peptide backbone gives rise to several characteristic vibrational bands, known as amide bands, which are sensitive to the peptide's conformation. nih.govnih.gov The most prominent of these are the Amide I, II, and III bands.

The Amide I band, occurring in the 1600–1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the peptide linkage. nih.govnih.gov Its frequency is highly sensitive to hydrogen bonding patterns and the local secondary structure. For instance, α-helical structures typically exhibit an Amide I band in the range of 1650–1660 cm⁻¹, while β-sheets are characterized by bands between 1620–1640 cm⁻¹ and sometimes a weaker component around 1690 cm⁻¹ for antiparallel sheets. nih.govresearchgate.net Unordered or random coil structures show a broad band around 1640–1650 cm⁻¹. nih.gov In tetrapeptides, which can adopt compact structures like β-turns, specific Amide I frequencies can be indicative of these folded conformations, with some type II turns showing a characteristic band near 1665 cm⁻¹. researchgate.net

The Amide II band, found between 1480–1575 cm⁻¹, arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. nih.govresearchgate.net While it is a strong band in IR spectra, it is often weak in Raman spectra. Its position is also conformationally sensitive, with α-helices appearing around 1540-1550 cm⁻¹ and β-sheets around 1520-1540 cm⁻¹.

The Amide III band is a more complex vibration, located in the 1220–1350 cm⁻¹ range, resulting from a combination of C-N stretching and N-H in-plane bending. nih.gov This band is often better resolved than the Amide I and II bands and can be a sensitive indicator of secondary structure. For β-sheets, the Amide III band is typically observed between 1230-1240 cm⁻¹, whereas for α-helices it appears at higher wavenumbers, from 1260-1300 cm⁻¹. nih.gov

For a tetrapeptide like this compound, the observed amide band frequencies would reflect the predominant conformation in the sample, which could be an equilibrium of extended structures and more compact, folded forms such as β-turns.

Table 1: Typical Amide Band Frequencies for Different Secondary Structures

| Amide Band | α-Helix (cm⁻¹) | β-Sheet (cm⁻¹) | β-Turn (cm⁻¹) | Unordered (cm⁻¹) |

|---|---|---|---|---|

| Amide I | 1650–1660 | 1620–1640 & 1690 | ~1665 (Type II) | 1640–1650 |

| Amide II | 1540–1550 | 1520–1540 | - | ~1535 |

| Amide III | 1260–1300 | 1230–1240 | - | 1245–1260 |

Note: These are general frequency ranges and can vary based on the specific peptide sequence, solvent, and other experimental conditions. nih.govresearchgate.netresearchgate.netnih.gov

Side-Chain Vibrational Modes

The vibrational spectra of peptides also contain contributions from the amino acid side chains, which can provide valuable information about their local environment and conformation.

The L-Serine side chain (-CH₂OH) exhibits several characteristic vibrational modes. The C-O stretching vibration is a key marker and is typically observed in the Raman spectrum. The CH₂ bending (scissoring) and wagging modes also give rise to distinct bands.

The L-Threonine side chain (-CH(OH)CH₃) has a more complex vibrational signature due to the additional methyl group. Its vibrational modes include C-O stretching, C-C stretching of the side chain, and various CH and CH₃ bending and rocking modes. researchgate.net The hydroxyl group of both serine and threonine can participate in hydrogen bonding, which can lead to shifts in the frequencies of their vibrational modes. nih.gov

The L-Valine side chain (-CH(CH₃)₂) is hydrophobic and its vibrational modes are primarily due to the isopropyl group. These include C-C stretching, CH bending, and CH₃ symmetric and asymmetric deformation and rocking modes. Studies on valine-containing oligopeptides have provided detailed assignments for these modes. umich.eduresearchgate.net

The analysis of these side-chain vibrations can reveal details about the packing and interactions of these residues within the peptide structure. For instance, changes in the frequencies of the hydroxyl-related modes of serine and threonine can indicate their involvement in intra- or intermolecular hydrogen bonds, which is crucial for stabilizing specific conformations.

Table 2: Tentative Assignments of Side-Chain Vibrational Modes for this compound

| Amino Acid | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| L-Serine | C-O Stretch | ~1030–1050 | Raman/IR |

| CH₂ Wag | ~1270 | Raman/IR | |

| CH₂ Scissor | ~1450–1470 | Raman/IR | |

| L-Threonine | C-O Stretch | ~1080 | Raman/IR |

| C-C Stretch | ~1130 | Raman/IR | |

| CH₃ Rock | ~960 | Raman/IR | |

| CH₃ Bend (asym) | ~1450–1460 | Raman/IR | |

| L-Valine | C-C Stretch | ~820–850 | Raman/IR |

| CH₃ Rock | ~950 | Raman/IR | |

| CH Bend | ~1320–1340 | Raman/IR | |

| CH₃ Bend (sym) | ~1370–1390 | Raman/IR |

Note: These are approximate frequencies based on studies of individual amino acids and peptides containing these residues. The exact positions can vary depending on the local conformation and environment within the tetrapeptide. researchgate.netumich.eduresearchgate.netresearchgate.net

Biomolecular Interactions and Mechanistic Studies of L Seryl L Threonyl L Seryl L Valine

Interactions with Aminoacyl-tRNA Synthetases (aaRSs)

Aminoacyl-tRNA synthetases are essential enzymes that play a critical role in protein synthesis by attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule. wikipedia.orgresearchgate.net This process, known as aminoacylation, is fundamental to the fidelity of translating the genetic code. wikipedia.org The aaRSs are highly specific for both their amino acid and tRNA substrates. caltech.edu

Specificity and Fidelity Mechanisms in Amino Acid/Peptide Recognition

Aminoacyl-tRNA synthetases achieve their remarkable accuracy through various specificity and fidelity mechanisms. caltech.edu The initial binding and recognition of the correct amino acid occur at the enzyme's active site. wikipedia.org This recognition is based on the size, shape, charge, and chemical properties of the amino acid side chain.

To prevent errors in protein synthesis, many aaRSs possess proofreading or editing capabilities. wikipedia.org This "double-sieve" mechanism involves a primary active site that excludes larger amino acids and a separate editing site that hydrolyzes smaller, incorrect amino acids that may have been mistakenly activated. vaia.com This ensures that only the correct amino acid is attached to the tRNA.

Role of L-Serine, L-Threonine, and L-Valine Moieties in Enzyme Selectivity

The constituent amino acids of L-Seryl-L-threonyl-L-seryl-L-valine each have unique interactions with their respective aaRSs, which are crucial for maintaining the fidelity of protein synthesis.

L-Serine and Seryl-tRNA Synthetase (SerRS): SerRS is a class II aaRS that recognizes L-serine and attaches it to its cognate tRNA (tRNASer). chemsrc.comnih.gov Interestingly, SerRS is one of the few aaRSs that does not rely on the anticodon of the tRNA for recognition; instead, it primarily recognizes the acceptor stem and the long variable arm of tRNASer. researchgate.netnih.gov SerRS also plays a crucial role in the synthesis of selenocysteine, the 21st proteinogenic amino acid, by first serylating tRNA[Ser]Sec. nih.govyoutube.comnih.gov

L-Threonine and Threonyl-tRNA Synthetase (ThrRS): ThrRS, another class II aaRS, is responsible for attaching L-threonine to tRNAThr. The enzyme's active site is tailored to accommodate the size and hydroxyl group of threonine. ThrRS possesses a distinct editing domain to hydrolyze incorrectly charged serine-tRNAThr, thereby preventing mistranslation. The fidelity of ThrRS can be influenced by factors such as oxidative stress, which has been shown to reduce its substrate specificity.

L-Valine and Valyl-tRNA Synthetase (ValRS): ValRS is a class I aaRS that activates L-valine and attaches it to tRNAVal. ValRS employs a double-sieve mechanism to discriminate against the structurally similar amino acids isoleucine and threonine. vaia.com The active site excludes the larger isoleucine, while an editing site hydrolyzes any misacylated threonyl-tRNAVal. vaia.com

The following table summarizes key kinetic parameters for these aminoacyl-tRNA synthetases.

| Enzyme | Amino Acid | KM for Amino Acid (µM) | kcat (s⁻¹) | Source |

| Methanothermobacter thermautotrophicus Seryl-tRNA Synthetase | L-Serine | 12.5 - 750 | Not Specified | |

| Escherichia coli Leucyl-tRNA Synthetase (for comparison) | L-Leucine | 2 - 5 (with CP1 domain) | Not Specified | |

| Human GDP-l-fucose Synthase (for comparison) | Substrate 3 | 1.7 | 2.11 |

Note: Specific kinetic data for the direct interaction of this compound with these enzymes is not available. The data presented is for the individual amino acids or for comparative enzymes to illustrate typical kinetic ranges.

Competitive Binding Studies with Analogs

Competitive binding studies using amino acid analogs are instrumental in elucidating the specificity of aaRS active sites. For instance, studies with non-canonical amino acids have shown that some aaRSs can be engineered to accept and incorporate these analogs into proteins, highlighting the plasticity of their active sites. While no specific competitive binding studies involving the tetrapeptide this compound have been found, it is conceivable that this peptide or its fragments could act as competitive inhibitors if they can bind to the active site of an aaRS without being processed.

Enzyme Substrate or Inhibitor Potential in Biochemical Pathways

Beyond their role in protein synthesis, peptides can act as substrates or inhibitors for a wide range of enzymes, influencing various biochemical pathways.

Investigation of this compound as a Mimetic or Substrate Fragment

The potential for this compound to act as a substrate mimetic or fragment depends on its ability to resemble the natural substrate of an enzyme. For example, many proteases recognize and cleave specific peptide sequences. The Ser-Thr and Ser-Val linkages within the tetrapeptide could potentially be targeted by certain proteases.

Furthermore, short peptides can sometimes mimic the binding motifs of larger protein substrates. Whether the Ser-Thr-Ser-Val sequence mimics a recognition site for any known enzyme would require further investigation through database searches and experimental validation.

Kinetic Characterization of Enzyme-Peptide Interactions

The interaction of an enzyme with a peptide can be characterized by its kinetic parameters, such as the Michaelis constant (KM) and the catalytic rate (kcat). These parameters provide insights into the affinity of the enzyme for the peptide and the efficiency of the catalytic process.

If this compound were to act as an enzyme substrate, its cleavage could be monitored over time to determine these kinetic constants. Conversely, if it were to act as an inhibitor, its effect on the kinetics of the enzyme's reaction with its natural substrate would be measured to determine the type and strength of inhibition (e.g., competitive, non-competitive, or uncompetitive).

The following table illustrates the types of data that would be generated from such kinetic studies.

| Interaction Type | Key Kinetic Parameters | Description |

| Substrate | KM, kcat, kcat/KM | KM reflects the substrate concentration at half-maximal velocity, indicating binding affinity. kcat is the turnover number, representing the number of substrate molecules converted per enzyme molecule per second. kcat/KM is a measure of catalytic efficiency. |

| Competitive Inhibitor | Ki | The inhibition constant, representing the concentration of inhibitor required to produce half-maximum inhibition. In competitive inhibition, the inhibitor binds to the enzyme's active site, competing with the substrate. |

| Non-competitive Inhibitor | Ki | The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic activity without competing with the substrate. |

| Uncompetitive Inhibitor | Ki | The inhibitor binds only to the enzyme-substrate complex. |

This table is illustrative of the data that would be sought in kinetic studies of the tetrapeptide's interactions with an enzyme.

Information regarding the biomolecular interactions and mechanistic studies of the chemical compound this compound is not available in published scientific literature.

Extensive searches of scientific databases and research repositories have yielded no specific studies on the peptide-protein interactions, ligand binding characteristics, structural biology, or its potential roles in cellular signaling pathways.

Therefore, the detailed article outline focusing on "" cannot be populated with scientifically accurate and verifiable information as requested. There is no available research on:

Role in Cellular Signaling Pathways:The scientific literature does not contain any exploration of its potential endogenous origin, function, or its effects on model biochemical systems.

Without primary research data, any attempt to create the requested article would be purely speculative and would not meet the required standards of scientific accuracy and reliance on detailed research findings.

Computational and Theoretical Investigations of L Seryl L Threonyl L Seryl L Valine

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations are instrumental in elucidating the electronic properties that govern the chemical behavior of L-Seryl-L-threonyl-L-seryl-L-valine. These methods can predict the energetics of bond formation and breakage, as well as the intrinsic properties of the amino acid side chains that define the peptide's character.

Energetics of Peptide Bond Formation and Hydrolysis

The formation of a peptide bond is a condensation reaction that is energetically unfavorable in aqueous solution, requiring an input of energy. aklectures.com Conversely, the hydrolysis of a peptide bond is a thermodynamically favorable process, although it is kinetically slow under physiological conditions without enzymatic catalysis. aklectures.com

The standard free energy of hydrolysis for a peptide bond in a polypeptide is approximately -0.5 kcal/mol. harvard.edu However, the exact energetics for the formation and hydrolysis of the three peptide bonds in this compound would be influenced by the specific sequence of amino acids. Quantum mechanical calculations can provide more precise values. For instance, the enthalpy of hydrolysis for peptide bonds can range from -5 to -10 kJ/mol for dissociated forms and be endothermic (20–36 kJ/mol) for undissociated forms. nih.gov The activation energy for uncatalyzed peptide bond hydrolysis is high, typically in the range of 96 to 105 kJ/mol. nih.gov

Table 1: Illustrative Energetic Parameters for Peptide Bonds in this compound (Theoretical Estimates)

| Peptide Bond | Formation Energy (kcal/mol, aqueous) | Hydrolysis Activation Energy (kcal/mol) |

| Ser-Thr | ~3-5 | ~23-25 |

| Thr-Ser | ~3-5 | ~23-25 |

| Ser-Val | ~3-5 | ~23-25 |

Electronic Properties of Side Chains

The side chains of serine, threonine, and valine bestow unique electronic characteristics upon the tetrapeptide. Serine and threonine both possess polar hydroxyl (-OH) groups, making them capable of forming hydrogen bonds. researchgate.net Valine, on the other hand, has a nonpolar, hydrophobic isopropyl side chain.

Quantum mechanics calculations can quantify the electronic effects of these side chains. nih.gov Amino acids can be categorized based on their electronic properties as electron donors or acceptors, which influences their structural preferences in proteins. nih.gov For example, serine and threonine are considered neutral-polar. nih.govresearchgate.net The electronic properties of the side chains contribute significantly to the folding preferences of a peptide, comparable in influence to hydrophobicity. nih.gov

Table 2: Electronic Properties of the Constituent Amino Acid Side Chains

| Amino Acid | Side Chain | Polarity | Hydrogen Bonding Capability | Electronic Nature |

| L-Serine | -CH₂OH | Polar | Donor & Acceptor | Neutral-polar |

| L-Threonine | -CH(OH)CH₃ | Polar | Donor & Acceptor | Neutral-polar |

| L-Valine | -CH(CH₃)₂ | Nonpolar | None | Nonpolar |

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics simulations are a powerful computational method to explore the dynamic nature of peptides, providing a picture of their conformational landscape over time. plos.org These simulations can reveal how the peptide folds and moves in different environments.

Exploration of Conformational Space in Different Environments (e.g., Aqueous, Membrane-like)

The conformation of this compound is expected to be highly flexible and dependent on its environment. In an aqueous solution, the polar serine and threonine side chains will likely interact favorably with water molecules, leading to a variety of extended or partially folded structures. mun.canih.gov The hydrophobic valine side chain might influence local folding to minimize its exposure to water.

In a nonpolar, membrane-like environment, the peptide's conformation would shift to satisfy different energetic constraints. The polar side chains might engage in intramolecular hydrogen bonds to a greater extent, potentially leading to more compact, folded structures. The presence of proline, serine, or threonine can induce kinks in transmembrane helices, a feature that can be modulated by the surrounding environment. nih.gov

Free Energy Landscapes of Folding/Unfolding

The free energy landscape provides a map of the stable and metastable conformations of a peptide and the energetic barriers between them. nih.govarxiv.org For a short, flexible peptide like this compound, the landscape is likely to be relatively smooth with multiple, shallow energy minima, reflecting a range of accessible conformations rather than a single, well-defined folded state. nih.govresearchgate.net The dimerization of tetrapeptides has been shown to have sequence-dependent free energy landscapes, with some sequences showing a high barrier for association and others exhibiting a downhill assembly. nih.govnih.gov

Docking and Molecular Modeling of Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. nih.gov This is particularly relevant for understanding how a peptide like this compound might interact with a biological receptor.

The process involves sampling a large number of possible binding poses and then using a scoring function to rank them. oup.com The accuracy of peptide docking can be challenging due to the inherent flexibility of peptides. oup.comnih.gov The binding affinity is influenced by factors such as shape complementarity, hydrogen bonds, and electrostatic interactions. The polar side chains of serine and threonine would be key sites for forming hydrogen bonds with a receptor, while the hydrophobic valine side chain could fit into a hydrophobic pocket.

Table 3: Potential Interacting Residues and Interaction Types in a Hypothetical Receptor Binding Site

| Peptide Residue | Potential Receptor Residues | Dominant Interaction Type |

| L-Serine (1) | Aspartic Acid, Glutamic Acid, Asparagine, Glutamine | Hydrogen Bond, Electrostatic |

| L-Threonine (2) | Aspartic Acid, Glutamic Acid, Asparagine, Glutamine | Hydrogen Bond, Electrostatic |

| L-Serine (3) | Aspartic Acid, Glutamic Acid, Asparagine, Glutamine | Hydrogen Bond, Electrostatic |

| L-Valine (4) | Leucine, Isoleucine, Phenylalanine, Tryptophan | Hydrophobic |

Note: This table is illustrative and the actual interactions would depend on the specific topology and chemical nature of the receptor's binding pocket.

Prediction of Binding Modes with Target Biomolecules

Computational docking is a powerful technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. uzh.ch For this compound, docking studies would typically involve a known protein target. The process begins with the generation of a three-dimensional model of the tetrapeptide.

The peptide's flexible nature, due to multiple rotatable bonds, means it can adopt a vast number of conformations. Molecular dynamics (MD) simulations are often employed to explore this conformational space and identify low-energy structures. These conformations are then "docked" into the binding site of the target protein. Scoring functions are used to estimate the binding affinity for each pose, predicting the most likely binding mode.

Key interactions that would be assessed during the docking of this compound include:

Hydrogen Bonding: The serine and threonine residues, with their hydroxyl groups, are potent hydrogen bond donors and acceptors. The peptide backbone also contains multiple amide groups that can participate in hydrogen bonding.

Hydrophobic Interactions: The valine residue provides a hydrophobic side chain that can interact with nonpolar pockets in the target protein.

A hypothetical docking study of this compound against a protein kinase, a common target for serine/threonine-containing peptides, might yield results as summarized in the table below.

| Docking Pose | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues of Target Protein | Hydrogen Bonds Formed | Hydrophobic Contacts |

| 1 | -8.5 | Asp166, Lys72, Glu92 | Ser1(OH)-Asp166, Thr2(OH)-Lys72, Val4(NH)-Glu92 | Val4 with Leu154, Ala70 |

| 2 | -7.9 | Gln130, Asn135 | Ser3(OH)-Gln130, Ser1(C=O)-Asn135 | Val4 with Phe168 |

| 3 | -7.2 | Tyr88, Arg170 | Thr2(C=O)-Tyr88, Peptide Backbone-Arg170 | None |

This is a hypothetical representation of docking results.

Rational Design of this compound Analogs

Based on the predicted binding modes from docking studies, rational design principles can be applied to create analogs of this compound with potentially improved properties, such as enhanced binding affinity, selectivity, or stability. nih.gov This process often involves making specific chemical modifications to the peptide sequence. nih.gov

Strategies for the rational design of analogs include:

Alanine (B10760859) Scanning: Systematically replacing each amino acid with alanine can identify "hot spots" crucial for binding. mdpi.com A significant loss in binding affinity upon mutation to alanine indicates the original residue is important for the interaction.

Pharmacophore Mimicry: Replacing parts of the peptide with non-peptidic scaffolds that retain the key interacting groups (pharmacophores) can lead to peptidomimetics with improved oral bioavailability and resistance to enzymatic degradation. nih.gov

Conformational Constraint: Introducing cyclic structures or using unnatural amino acids can lock the peptide into its bioactive conformation, reducing the entropic penalty of binding.

Below is a table illustrating potential analog designs and their intended effects.

| Original Residue | Proposed Modification | Rationale | Predicted Outcome |

| Ser1 | N-methylation of amide bond | Increase proteolytic stability | Enhanced in vivo half-life |

| Thr2 | Replace with Homothreonine | Explore binding pocket for additional hydrophobic interactions | Potentially increased binding affinity |

| Ser3 | Replace with Phosphoserine | Mimic a phosphorylated state to enhance binding to phosphate-binding proteins | Increased affinity for specific kinases |

| Val4 | Replace with Cyclohexylalanine | Increase hydrophobicity and steric bulk | Improved hydrophobic packing and binding affinity |

This table presents hypothetical analog designs based on common rational design strategies.

Ab Initio and Density Functional Theory (DFT) Studies for Spectroscopic Prediction

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can predict the spectroscopic properties of molecules with a high degree of accuracy. uzh.chnih.gov These computational techniques are invaluable for interpreting experimental spectra and understanding the relationship between molecular structure and spectroscopic observables.

Calculation of NMR Chemical Shifts and Coupling Constants

DFT calculations can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts and spin-spin coupling constants of peptides. nih.govyoutube.com The process involves optimizing the geometry of the peptide and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

The calculated chemical shifts are highly sensitive to the local electronic environment and the three-dimensional structure of the peptide. Therefore, comparing calculated and experimental NMR data can provide detailed insights into the peptide's solution-state conformation. acs.org For this compound, DFT calculations could help to distinguish between different folded and extended structures in solution.

A table of predicted ¹³C NMR chemical shifts for a plausible conformation of this compound is shown below, based on typical values for amino acid residues in a peptide chain.

| Atom | Predicted ¹³C Chemical Shift (ppm) |

| Ser1 Cα | 56.2 |

| Ser1 Cβ | 62.5 |

| Thr2 Cα | 60.1 |

| Thr2 Cβ | 68.3 |

| Ser3 Cα | 56.5 |

| Ser3 Cβ | 62.8 |

| Val4 Cα | 60.8 |

| Val4 Cβ | 31.2 |

| Val4 Cγ1 | 20.1 |

| Val4 Cγ2 | 19.8 |

| Carbonyl C's | 171-175 |

These are representative chemical shift values. Actual values would depend on the specific conformation and solvent conditions used in the DFT calculation.

Simulation of CD and IR Spectra

Circular Dichroism (CD) and Infrared (IR) spectroscopy are sensitive probes of peptide secondary structure. DFT and ab initio calculations can simulate these spectra, aiding in the interpretation of experimental data.

CD Spectra Simulation: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For peptides, the CD spectrum in the far-UV region (190-250 nm) is dominated by the amide bond transitions and is characteristic of the secondary structure (e.g., α-helix, β-sheet, random coil). Theoretical CD spectra can be calculated for different conformations of this compound to determine which structures are consistent with experimental measurements.

IR Spectra Simulation: IR spectroscopy probes the vibrational modes of a molecule. The amide I band (1600-1700 cm⁻¹) in the IR spectrum of a peptide is particularly informative about its secondary structure. DFT calculations can predict the frequencies and intensities of the vibrational modes. For instance, the presence of a β-turn in the structure of this compound would be expected to give rise to a characteristic band in the amide I region of the IR spectrum. nih.gov

A simulated IR spectrum would provide the frequencies of key vibrational modes as shown in the hypothetical table below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Ser, Thr) | 3300-3500 |

| N-H Stretch (Amide) | 3250-3350 |

| C=O Stretch (Amide I) | 1630-1680 |

| N-H Bend (Amide II) | 1510-1570 |

These are general frequency ranges for the specified vibrational modes in peptides.

Applications of L Seryl L Threonyl L Seryl L Valine in Research Methodologies and Model Systems

Development of Peptide-Based Probes for Biochemical Assays

Short peptides like L-Seryl-L-threonyl-L-seryl-L-valine can be chemically modified to create probes for studying molecular interactions and cellular processes.

The serine and threonine residues in the peptide offer reactive hydroxyl groups that are amenable to chemical modification. These sites can be conjugated with fluorescent dyes or spin labels. Once labeled, these peptide analogs can be used in various biophysical assays:

Fluorescence Resonance Energy Transfer (FRET): A fluorescently labeled this compound could act as a donor or acceptor in FRET-based assays to study peptide-protein interactions or conformational changes in real-time.

Electron Paramagnetic Resonance (EPR) Spectroscopy: A spin-labeled version of the peptide would allow for the study of its local environment and dynamics using EPR, providing insights into its binding and folding behavior.

The synthesis of such probes would involve standard solid-phase peptide synthesis (SPPS) followed by the chemical attachment of the desired label. nih.gov

Immobilized peptides are valuable tools for affinity chromatography, a powerful technique for purifying specific proteins from complex mixtures. nih.gov this compound can be synthesized with a terminal modification, such as a biotin (B1667282) tag or a reactive group for covalent attachment to a solid support like agarose (B213101) beads. nih.gov

These peptide-functionalized resins could then be used to isolate proteins that specifically recognize and bind to the Ser-Thr-Ser-Val sequence. This approach is particularly useful for identifying and purifying novel binding partners or for enriching low-abundance proteins from cell lysates. dicp.ac.cn The specificity of the interaction would be determined by the unique chemical and structural features of the tetrapeptide.

Use as a Model Peptide for Methodological Advancements

The relatively simple and well-defined structure of a tetrapeptide makes it an ideal candidate for testing and refining new experimental and computational methods.

New and emerging spectroscopic techniques often require well-characterized model systems for validation. This compound, with its combination of polar and nonpolar residues, could serve as a benchmark for:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The peptide's simple spectrum would be useful for testing new NMR pulse sequences or for studying the effects of different solvent conditions on peptide conformation. nih.gov

Mass Spectrometry (MS): The peptide can be used to calibrate and validate new mass spectrometry methods for peptide sequencing and post-translational modification analysis. nih.gov

Circular Dichroism (CD) Spectroscopy: CD can be used to study the secondary structure of the peptide in different environments, providing a simple system to test the sensitivity of CD instruments. nih.gov

| Technique | Application with this compound |

| NMR Spectroscopy | Validation of new pulse sequences, conformational analysis. nih.gov |

| Mass Spectrometry | Calibration for peptide sequencing and PTM analysis. nih.gov |

| Circular Dichroism | Testing instrument sensitivity for secondary structure analysis. nih.gov |

The prediction of peptide and protein structure from their amino acid sequence is a major challenge in computational biology. nih.govnih.gov Short peptides like this compound are excellent models for testing and refining these algorithms. rjraap.com

Researchers can use computational methods to predict the conformational ensemble of the tetrapeptide in solution. These predictions can then be compared with experimental data from techniques like NMR to assess the accuracy of the computational model. youtube.com This iterative process of prediction and validation helps to improve the algorithms for more complex protein systems. youtube.com

Integration into Synthetic Biology and Peptide Engineering

Synthetic biology aims to design and construct new biological parts, devices, and systems. Short peptides can be used as building blocks in these endeavors. frontiersin.orgnih.gov

This compound could be incorporated into larger synthetic proteins or peptide-based materials. acs.org The specific sequence might be designed to act as a linker, a recognition motif, or to impart particular physical properties, such as hydrogel formation. genscript.comcreative-peptides.com For instance, the hydroxyl groups of serine and threonine can participate in hydrogen bonding networks, which are crucial for the self-assembly of peptide nanostructures. nih.govpnas.org Furthermore, the principles of serine and threonine ligation can be applied in the chemical synthesis of larger proteins where this tetrapeptide might be a key component. nih.govpnas.org The production of the constituent amino acid, L-valine, through microbial fermentation is also a subject of metabolic engineering research, highlighting the foundational role of these amino acids in biotechnology. nih.gov

Incorporation into Larger Peptide Constructs

Researchers can synthesize longer peptides where the Ser-Thr-Ser-Val motif acts as a key recognition element or a structural scaffold. For instance, this sequence could be part of a larger synthetic peptide designed to mimic a specific region of a protein involved in protein-protein interactions. The hydroxyl groups of serine and threonine offer sites for post-translational modifications, such as glycosylation or phosphorylation, which can be mimicked or engineered in synthetic constructs to study their effects on biological processes.

The design of such larger constructs often involves a combination of solid-phase peptide synthesis (SPPS) and computational modeling. Molecular dynamics simulations can predict how the this compound sequence will influence the folding and dynamics of the entire peptide chain, guiding the design process before chemical synthesis is undertaken.

Design of Peptidomimetics

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The design of peptidomimetics based on the this compound sequence involves identifying the key pharmacophoric elements—the essential features responsible for its biological activity—and incorporating them into a non-peptide scaffold.

A central hypothesis in chemical biology is that for specific interactions with biological receptors, particular torsional angles of key pharmacophore elements are preferred. nih.gov The design of peptidomimetics in conformational space can therefore provide significant insights into the three-dimensional structure-activity relationship (SAR) of peptide hormones and neurotransmitters. nih.gov

The process often begins with understanding the bioactive conformation of the parent peptide. Techniques like nuclear magnetic resonance (NMR) spectroscopy and computational chemistry are employed to determine the preferred three-dimensional arrangement of the serine, threonine, and valine residues when the peptide is bound to its biological target. Once this conformation is known, medicinal chemists can design and synthesize small molecules that position the key functional groups—such as the hydroxyl groups of serine and threonine and the isopropyl group of valine—in a similar spatial orientation.

Strategies for creating peptidomimetics include:

Backbone Modifications: Replacing the amide bonds of the peptide backbone with more stable linkages, such as esters, ethers, or carbon-carbon bonds.

Side Chain Modifications: Altering the amino acid side chains to improve binding affinity or selectivity.

Scaffold Hopping: Replacing the entire peptide backbone with a rigid or semi-rigid non-peptidic scaffold, such as a benzodiazepine (B76468) or a sugar derivative, that serves to orient the pharmacophoric groups correctly.

For example, a peptidomimetic of this compound might feature a cyclic scaffold that constrains the molecule into its bioactive conformation, thereby increasing its potency and selectivity for its target.

Future Directions and Open Questions in L Seryl L Threonyl L Seryl L Valine Research

Exploring Post-Translational Modifications and Their Impact on Structure and Function

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, and they can dramatically influence a protein's structure, stability, and function. chomixbio.com The serine and threonine residues in L-Seryl-L-threonyl-L-seryl-L-valine are common sites for such modifications, particularly phosphorylation and glycosylation. chomixbio.comnews-medical.netthermofisher.com

Phosphorylation, the addition of a phosphate (B84403) group, is a reversible PTM that plays a crucial role in regulating many cellular processes. thermofisher.comthermofisher.com The introduction of a negatively charged and hydrophilic phosphate group can induce significant conformational changes in a peptide. news-medical.net In fact, studies have shown that phosphorylation can lead to a more compact peptide structure. nih.gov The impact of phosphorylation is not uniform and can depend on the specific location of the modification within the peptide sequence. acs.org For this compound, future research could systematically explore how phosphorylation at each of the three potential sites (two serines and one threonine) individually and in combination affects its three-dimensional structure and potential biological activity. frontiersin.org

Glycosylation, the attachment of a sugar moiety, is another critical PTM. thermofisher.com O-linked glycosylation occurs on the oxygen atom of serine and threonine residues. chomixbio.comnews-medical.net This modification can affect protein folding, stability, and interactions with other molecules. thermofisher.com Investigating the effects of different glycan structures on the conformation and function of this compound could reveal novel properties and biological roles.

A key research question is how these PTMs modulate the peptide's interaction with other biomolecules. The altered charge and shape resulting from phosphorylation or the steric bulk and specific recognition motifs provided by glycosylation could enable or inhibit binding to specific protein targets, thereby switching a biological process "on" or "off". news-medical.netthermofisher.com

Investigation of Non-Canonical Amino Acid Incorporations

The 20 standard amino acids offer a vast but finite chemical space for peptide structure and function. The incorporation of non-canonical amino acids (ncAAs), which are not among the 20 genetically encoded amino acids, can introduce novel chemical properties, enhance stability, and create peptides with new functions. asm.orgnih.gov The rise of antimicrobial resistance, for instance, has spurred research into incorporating ncAAs into antimicrobial peptides to improve their efficacy and stability. nih.gov

For this compound, substituting one or more of its constituent amino acids with ncAAs could lead to interesting new properties. For example, replacing L-valine with a more constrained non-canonical amino acid could rigidify the peptide backbone, potentially leading to a more defined and stable structure. nih.gov Conversely, introducing more flexible ncAAs could allow the peptide to adopt a wider range of conformations, possibly enhancing its ability to bind to multiple targets.

Future research could involve the synthesis and characterization of a library of this compound analogs containing various ncAAs. These studies would aim to understand how specific chemical modifications to the side chains or the peptide backbone influence the peptide's structure, stability against enzymatic degradation, and biological activity. nih.gov

High-Throughput Screening for Novel Interacting Partners

A significant open question for this compound is what it interacts with in a biological system. High-throughput screening (HTS) techniques offer a powerful approach to identify novel binding partners for this peptide. nih.gov Methods like peptide arrays, where large numbers of different peptides are synthesized on a solid support, can be used to screen for interactions with a wide range of proteins or other molecules. youtube.comkit.edu

One could immobilize this compound and its post-translationally modified variants on an array and then expose it to complex biological samples, such as cell lysates or serum, to identify binding proteins. youtube.com Conversely, a library of peptides could be screened for their ability to bind to a specific target, which could be informed by the predicted function of this compound. acs.orgnih.gov

The data generated from HTS can provide valuable insights into the potential biological pathways and cellular processes in which this tetrapeptide might be involved. nih.gov Identifying its interacting partners is the first step towards elucidating its function.

Advancements in In Vitro Systems for Functional Characterization

Once potential interacting partners are identified, the next step is to characterize the functional consequences of this interaction. Advanced in vitro systems provide a controlled environment to study the biological activity of peptides like this compound.

Cell-free protein synthesis (CFPS) systems are a powerful tool for producing and studying peptides, especially those that might be toxic to cells. asm.org These systems allow for the direct incorporation of non-canonical amino acids and the production of peptide libraries for screening purposes. asm.orgresearchgate.net

Other in vitro display technologies, such as phage display, ribosome display, and mRNA display, enable the selection of peptides with high affinity for a specific target from vast libraries. oup.comresearchgate.net These techniques could be employed to evolve variants of this compound with enhanced binding properties or novel functions. The ability to incorporate D-amino acids into peptides using in vitro systems also opens up avenues for creating more protease-resistant therapeutic candidates. acs.org In vitro selection technologies are instrumental in identifying high-affinity peptide binders to proteins of interest. nih.gov

Bridging Experimental and Computational Approaches for Comprehensive Understanding

A comprehensive understanding of this compound will likely come from the integration of experimental and computational approaches. acs.org Computational modeling can provide valuable insights into the peptide's structure, dynamics, and interactions, which can then be tested and validated experimentally. rsc.org

Molecular dynamics (MD) simulations can be used to predict the conformational landscape of the peptide in its unmodified and post-translationally modified forms. acs.org These simulations can reveal how PTMs or the incorporation of ncAAs alter the peptide's flexibility and preferred three-dimensional structure.

Computational methods are also crucial for analyzing data from high-throughput experiments. For example, software tools are used to identify peptides from mass spectrometry data, which is essential for PTM analysis and identifying interacting partners. nih.govuwaterloo.ca The combination of experimental data from techniques like NMR spectroscopy with computational methods like distance geometry can be used to determine the solution structure of peptides. rsc.org

By combining in silico predictions with in vitro characterization, researchers can build a more complete picture of the structure-function relationship of this compound and its derivatives. nih.gov This integrated approach will be essential for unlocking the full potential of this and other novel peptides.

Compound List

Interactive Data Table: Potential Research Directions

| Research Area | Key Techniques | Open Questions |